![molecular formula C13H19N3O3S B6428469 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide CAS No. 2034355-67-2](/img/structure/B6428469.png)
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(Furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide (N-FEPBS) is a novel, organic, sulfur-containing compound with potential applications in organic synthesis and medicinal chemistry. N-FEPBS is synthesized through a multi-step reaction starting from furan-3-yl-1H-pyrazol-1-yl ethyl sulfonate and ending with the desired sulfonamide. In the pharmaceutical industry, N-FEPBS is being studied for its potential use in the treatment of various diseases.
Mechanism of Action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been reported to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
If we consider its potential similarity to other furan-based compounds, it might interact with its target (potentially egfr) and inhibit its activity, leading to altered cellular processes .
Biochemical Pathways
If it indeed targets egfr as suggested by the activity of similar compounds , it could impact multiple downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation .
Result of Action
If it acts as an egfr inhibitor, it could potentially lead to decreased cell proliferation and survival, impacting the growth of cancer cells .
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to cells in vitro and in vivo, and should therefore be handled with caution.
Future Directions
For the research of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide include further studies of its mechanism of action, its potential use in the treatment of various diseases, and its potential toxicity. In addition, further studies should be conducted to determine the optimal dosage and formulation of this compound for various applications. Finally, further studies should be conducted to determine the potential applications of this compound in the field of medicinal chemistry.
Synthesis Methods
The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide is a multi-step reaction. The first step is to synthesize furan-3-yl-1H-pyrazol-1-yl ethyl sulfonate from furan-3-yl-1H-pyrazol-1-yl ethyl sulfonamide and sulfuric acid. The second step is to convert the furan-3-yl-1H-pyrazol-1-yl ethyl sulfonate to this compound by reaction with sodium hypochlorite in aqueous solution. The reaction is carried out at room temperature and is complete in approximately one hour.
Scientific Research Applications
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide has been studied for its potential use in the treatment of various diseases. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been studied for its potential use in the treatment of cancer. It has been shown to have anti-cancer activity in vitro and in vivo models. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-3-8-20(17,18)15-5-6-16-10-13(9-14-16)12-4-7-19-11-12/h4,7,9-11,15H,2-3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRRVPMMODHENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.